Enantiomeric Potency in mGluR-Mediated Phosphoinositide Hydrolysis
(S)-3,5-DHPG exhibits stereospecific activity in stimulating mGluR-mediated phosphoinositide hydrolysis. The pharmacological activity resides mainly in the (S)-enantiomer, which is approximately 10-fold more potent than the (R)-enantiomer [1]. This significant difference in intrinsic activity is critical for experimental design, as the use of the racemic mixture would require higher concentrations to achieve the same level of receptor activation, potentially introducing off-target effects.
| Evidence Dimension | Relative potency in stimulating phosphoinositide hydrolysis |
|---|---|
| Target Compound Data | (S)-3,5-DHPG is approximately 10-fold more potent |
| Comparator Or Baseline | (R)-3,5-DHPG is approximately 10-fold less potent |
| Quantified Difference | ~10-fold difference in potency |
| Conditions | Stimulation of mGluR-mediated phosphoinositide hydrolysis in rat hippocampus |
Why This Matters
This directly impacts the effective concentration required in assays, making (S)-3,5-DHPG a more efficient and cleaner tool for probing Group I mGluR function.
- [1] Baker SR, Goldsworthy J, Harden RC, Salhoff CR, Schoepp DD. Enzymatic resolution and pharmacological activity of the enantiomers of 3,5-dihydroxyphenylglycine, a metabotropic glutamate receptor agonist. Bioorg Med Chem Lett. 1995;5(3):223-228. View Source
